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Pentasilolane

Oligosilanes Silicon Ink Printed Electronics

Pentasilolane (IUPAC name; commonly cyclopentasilane, CPS) is a cyclic five-membered oligosilane with the formula Si₅H₁₀, comprising a pentagonal silicon ring fully saturated with hydrogen. It is a colorless, pyrophoric liquid at ambient conditions, notable for its sigma-delocalized electronic structure and its use as a liquid silicon precursor for printed electronics, thin-film transistors (TFTs), and solar cells.

Molecular Formula H10Si5
Molecular Weight 150.50 g/mol
Cat. No. B13407552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentasilolane
Molecular FormulaH10Si5
Molecular Weight150.50 g/mol
Structural Identifiers
SMILES[SiH2]1[SiH2][SiH2][SiH2][SiH2]1
InChIInChI=1S/H10Si5/c1-2-4-5-3-1/h1-5H2
InChIKeyCVLHDNLPWKYNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentasilolane (Cyclopentasilane) for Silicon Ink and Thin-Film Electronics—Quantitative Differentiation from Cyclohexasilane and Other Oligosilanes


Pentasilolane (IUPAC name; commonly cyclopentasilane, CPS) is a cyclic five-membered oligosilane with the formula Si₅H₁₀, comprising a pentagonal silicon ring fully saturated with hydrogen . It is a colorless, pyrophoric liquid at ambient conditions, notable for its sigma-delocalized electronic structure and its use as a liquid silicon precursor for printed electronics, thin-film transistors (TFTs), and solar cells . Its combination of low melting point (−10.5 °C), liquid-state processability, and moderate decomposition temperature (onset ~84 °C) distinguishes it from larger cyclic silanes such as cyclohexasilane (CHS, Si₆H₁₂) and from linear or branched oligosilanes, enabling unique low-temperature solution and vapor deposition routes .

Why Generic Substitution of Pentasilolane (Cyclopentasilane) with Other Cyclic Silanes Risks Performance and Process Compatibility Losses


Although both cyclopentasilane (CPS) and cyclohexasilane (CHS) are cyclic hydrosilanes processed as liquids, their physical properties, decomposition kinetics, and film-deposition characteristics are not identical. CPS melts at −10.5 °C and decomposes at 84 °C , whereas CHS freezes at +16.5 °C and boils around 226 °C without decomposing, resulting in different liquid-handling windows and thermal processing requirements. Moreover, thin-film transistors fabricated from CPS-derived silicon achieve performance levels comparable to plasma-enhanced CVD devices , while branched neopentasilane—though yielding high-quality films—is more difficult to deposit uniformly . Consequently, substituting CPS with CHS or neopentasilane alters both the deposition process and the final film quality, making CPS a distinct procurement choice for low-temperature, solution-processed silicon electronics.

Quantitative Head-to-Head Evidence: Pentasilolane (Cyclopentasilane) vs. Cyclohexasilane, Neopentasilane, and Linear Silanes


Low Melting Point Enables Ambient Liquid Processing, Unlike Cyclohexasilane

Cyclopentasilane (CPS, Si₅H₁₀) remains liquid down to −10.5 °C , whereas the nearest cyclic homolog cyclohexasilane (CHS, Si₆H₁₂) solidifies at +16.5 °C . This 27 °C difference in melting point means CPS can be handled as a neat liquid at standard laboratory and cleanroom temperatures without pre-heating, while CHS requires warming to prevent solidification, simplifying CPS-based ink formulations and ambient-temperature processing workflows.

Oligosilanes Silicon Ink Printed Electronics Melting Point

Lower Decomposition Temperature Permits Low-Energy Thermal Conversion to Silicon Films

Cyclopentasilane begins to decompose and polymerize at 84 °C (1 atm) with hydrogen evolution, ultimately yielding hydrogenated amorphous silicon films upon further heating . This low thermal activation threshold is harnessed in vapor-deposition processes at 350–400 °C to produce device-quality amorphous silicon on temperature-sensitive substrates . In contrast, cyclohexasilane boils without decomposition at 226 °C and requires different activation conditions, while branched neopentasilane is more difficult to deposit uniformly despite yielding high-quality films . The lower decomposition onset of CPS directly translates into lower thermal budget and compatibility with flexible or polymeric substrates.

Precursor Chemistry Thermal Decomposition Silicon Deposition Low-Temperature Processing

Higher Deposition Rate in Aerosol-Assisted APCVD Compared to Cyclohexasilane

In a direct head-to-head study using aerosol-assisted atmospheric pressure chemical vapor deposition (AA-APCVD), cyclopentasilane (CPS) achieved a maximum deposition rate of 55 nm s⁻¹, while cyclohexasilane (CHS) reached 47 nm s⁻¹ under identical conditions at 500 °C . Both precursors produced smooth films with roughness of 4–8 nm and photosensitivities of 10²–10³, but the 17% higher deposition rate of CPS translates to greater throughput for roll-to-roll manufacturing of silicon thin films.

Chemical Vapor Deposition Thin Films Silicon Precursor Throughput

Strain-Free Silicon Ring Enhances Stability and Reaction Control Relative to Smaller Cyclosilanes

Computational studies show that cyclopentasilane is essentially free of ring strain, in contrast to cyclotetrasilane which retains significant strain energy, and cyclotrisilane which is highly strained . The strain-free five-membered Si₅ ring avoids strain-driven side reactions such as ring-opening or oligomerization at moderate temperatures, contributing to the controlled UV-photopolymerization and thermal decomposition behavior exploited in CPS-based TFT fabrication .

Ring Strain Cyclosilane Stability Computational Chemistry Reaction Selectivity

Shorter Si-Si Bond Length Indicative of Sigma-Delocalization, Differentiating from Linear Silanes

X-ray crystallography of solid cyclopentasilane reveals Si-Si bond lengths of 2.3353–2.3377 Å, which are shorter than those in substituted cyclopentasilanes and in linear oligosilanes . This bond contraction is a signature of sigma-electron delocalization around the Si₅ ring, which influences the molecular conductance properties of CPS-based junctions. Single-molecule break-junction measurements confirm that cyclic silanes including CPS exhibit lower conductance values than linear silanes of comparable length, directly attributable to constrained dihedral geometries that are suboptimal for sigma-orbital conjugation . For applications in molecular electronics or silicon-based nanowires, this intrinsic electronic differentiation must be considered when selecting a silane precursor.

Sigma-Delocalization Bond Length Cyclosilane Electronics Molecular Conductance

TFT Performance of CPS-Derived Silicon Matches PECVD Standards, Closing the Solution-Processed Gap

Thin-film transistors fabricated entirely from CPS-derived spin-coated amorphous silicon exhibit electrical performance characteristics (on/off ratio, subthreshold swing, carrier mobility) corresponding to standard plasma-enhanced chemical vapor deposition (PECVD)-fabricated devices . This parity with vacuum-deposited silicon was achieved without intermediate silicon crystallization and with a one-order-of-magnitude reduction in the time-intensive UV-polymerization step when using tetralene as solvent . In contrast, alternative solution-processed silicon precursors such as poly-tetrasilane ink yield TFTs with mobility of approximately 60 cm² V⁻¹ s⁻¹ (PMOS) and 160 cm² V⁻¹ s⁻¹ (NMOS), which is equivalent to poly-CPS ink but requires a different synthesis and deposition workflow .

Thin-Film Transistor Solution-Processed Silicon Carrier Mobility Device Benchmarking

High-Value Application Scenarios for Pentasilolane (Cyclopentasilane) Based on Verified Differential Evidence


Ambient-Temperature Inkjet and Spin-Coating of Liquid Silicon Inks

Procurement of CPS for printed electronics leverages its −10.5 °C melting point, which keeps it liquid under standard cleanroom conditions without heated reservoirs . This contrasts with cyclohexasilane, which must be warmed above +16.5 °C to prevent solidification, adding hardware complexity and potential thermal degradation risks. CPS-based inks can be directly loaded into inkjet cartridges or spin-coater dispensers, enabling straightforward pattern deposition and UV-induced prepolymerization .

High-Throughput Roll-to-Roll Atmospheric Pressure Silicon Thin-Film Manufacturing

The 17% higher deposition rate of CPS over CHS (55 vs. 47 nm s⁻¹ at 500 °C in AA-APCVD) translates to proportionally higher throughput in continuous roll-to-roll production of amorphous and nanocrystalline silicon films for solar cells or thin-film transistors. Combined with its lower decomposition onset (84 °C) , CPS enables lower-temperature, faster manufacturing on flexible substrates such as polyimide, reducing both capital expenditure and energy costs.

Solution-Processed Thin-Film Transistors with PECVD-Equivalent Performance

R&D groups and fabs seeking to replace vacuum-deposited amorphous silicon with solution-processed alternatives can select CPS with confidence: CPS-derived spin-coated TFTs match the electrical performance of standard PECVD a-Si:H devices . This closes the gap between low-cost printing and high-performance electronics, making CPS the precursor of choice for next-generation flexible displays, sensor arrays, and disposable logic circuits.

Molecular Electronics Exploiting Sigma-Delocalized Cyclic Silane Junctions

Academic and industrial researchers designing single-molecule junctions can utilize CPS's unique sigma-delocalized Si₅ ring, which exhibits shorter Si-Si bonds (2.3353–2.3377 Å) and distinct single-molecule conductance behavior compared to linear silanes . This property makes CPS a building block for molecular wires and quantum interference devices where cyclic topology and sigma-conjugation are critical design parameters.

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